![molecular formula C18H17N3O3S B3304114 N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921562-74-5](/img/structure/B3304114.png)
N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Overview
Description
This compound is a heterocyclic compound that contains imidazole and thiazole moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a ring that consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of this compound includes imidazole and thiazole rings. Imidazole is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . Thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, compounds containing imidazole and thiazole rings are known to participate in a variety of chemical reactions due to their reactive positions .Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
It’s known that thiazole-containing compounds can interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the thiazole ring . Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . .
Pharmacokinetics
It’s known that the thiazole ring is a common moiety in many drugs, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Thiazole-containing compounds have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several advantages as a research tool for studying the role of USP7 in cancer. It is a potent and selective inhibitor of USP7, which allows for the specific targeting of this deubiquitinase without affecting other cellular processes. This compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, this compound has some limitations as a research tool. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. Moreover, its high potency and selectivity may make it difficult to study the effects of USP7 inhibition on other cellular processes that are regulated by this deubiquitinase.
Future Directions
For research include investigating the efficacy of N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide in combination with other therapies and exploring the potential of USP7 inhibitors in other diseases.
Scientific Research Applications
N-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has shown promising results in preclinical studies as a potential cancer therapeutic agent. It has been shown to selectively inhibit the activity of USP7, which is overexpressed in many types of cancer and is involved in the regulation of several oncogenic proteins such as MDM2, PTEN, and FOXO. This compound has been found to induce apoptosis and inhibit tumor growth in various cancer cell lines and xenograft models. Moreover, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents such as cisplatin and doxorubicin.
properties
IUPAC Name |
N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-6-12(2)8-13(7-11)19-16(22)9-14-10-25-18(20-14)21-17(23)15-4-3-5-24-15/h3-8,10H,9H2,1-2H3,(H,19,22)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICJGVJTUVZOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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